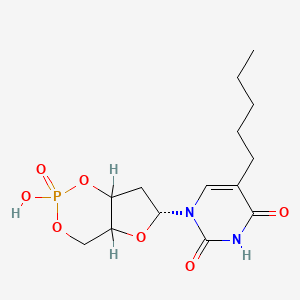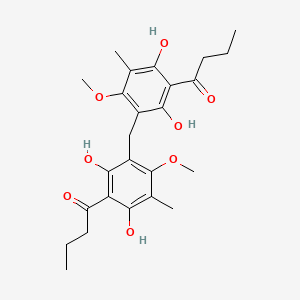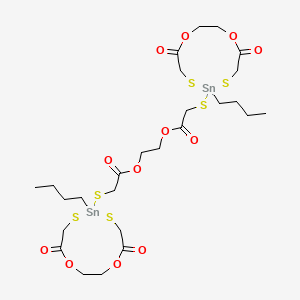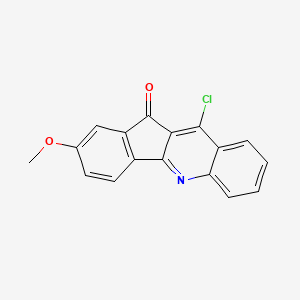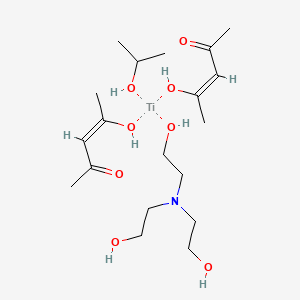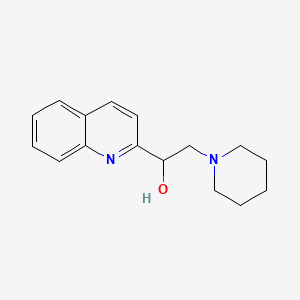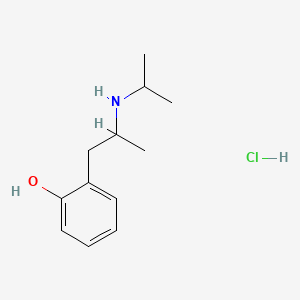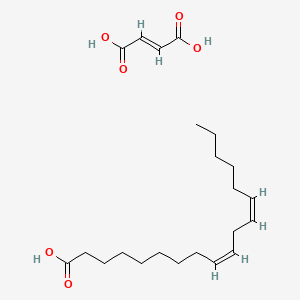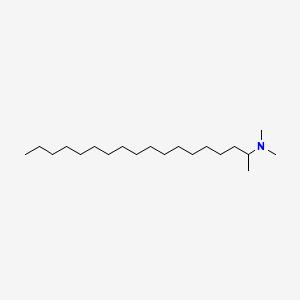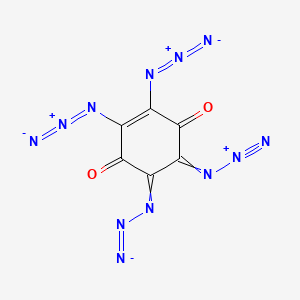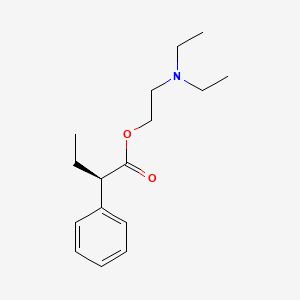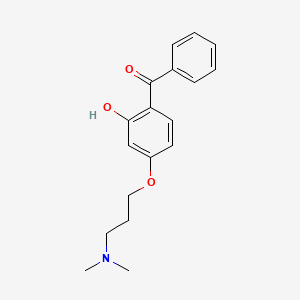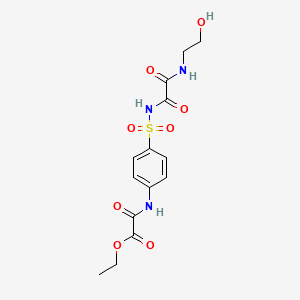
Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an acetic acid moiety linked to a sulfonamide group and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with 2-hydroxyethylamine and oxalyl chloride to introduce the hydroxyethylamino and oxoacetyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the ester and amide groups can participate in hydrogen bonding and other interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Acetic acid, 2-phenylethyl ester
Uniqueness
What sets acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyethyl and sulfonamide groups allows for diverse interactions with biological molecules, making it a valuable compound in various fields of research.
Properties
CAS No. |
81717-18-2 |
|---|---|
Molecular Formula |
C14H17N3O8S |
Molecular Weight |
387.37 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate |
InChI |
InChI=1S/C14H17N3O8S/c1-2-25-14(22)13(21)16-9-3-5-10(6-4-9)26(23,24)17-12(20)11(19)15-7-8-18/h3-6,18H,2,7-8H2,1H3,(H,15,19)(H,16,21)(H,17,20) |
InChI Key |
FMBMOJAEYXGSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


